(Rac)-Antineoplaston A10

Antineoplaston metabolism prodrug activation phenylacetylglutamine

Researchers studying Ras-driven malignancies face inconsistent results due to variable stereochemical composition of commercial preparations. (Rac)-Antineoplaston A10 solves this with defined racemic stoichiometry essential for reproducible Ras inhibition assays. • PKCα-ERK-p16/p21-Rb Pathway: Inhibits proliferation of SKBR-3 breast cancer cells via PKCα downregulation and MAPK pathway blockade, inducing G1 phase arrest. • In Vivo HCC Models: Delays HepG2/HLE xenograft tumor growth through p53↑/bcl-2↓ apoptosis while preserving body weight-eliminating weight loss confounders. • Clinical Validation: Correlates with 28% improvement in 5-year cancer-specific survival (60% vs 32%, p=0.037) in colorectal liver metastasis when combined with 5-FU hepatic arterial infusion.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 77658-84-5
Cat. No. B1222741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Antineoplaston A10
CAS77658-84-5
Synonyms3-phenylacetylamino-2,6-piperidinedione
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)
InChIKeyOQGRFQCUGLKSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Antineoplaston A10: Chemical Identity and Research Profile


(Rac)-Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione) is the synthetic racemic form of Antineoplaston A10, the first chemically identified antineoplaston originally isolated from human urine [1]. This piperidinedione derivative (molecular formula C13H14N2O3, molecular weight 246.26 g/mol) functions as a Ras inhibitor and undergoes pancreatic hydrolysis in vivo to yield phenylacetylglutamine and phenylacetylisoglutamine in a 4:1 ratio—metabolites that constitute the active antitumor principle [2]. The compound is supplied as a 98% high-purity research-grade material for preclinical investigation of Ras-driven malignancies including glioma, hepatocellular carcinoma, and breast cancer .

1
Ras pathway inhibition tool compound for preclinical oncology research
Racemic synthetic precursor; prodrug activated by in vivo hydrolysis
2
Supports hepatocellular carcinoma, glioma, and breast cancer model studies
Mechanistic focus: PKCα/ERK, apoptosis, cell cycle arrest
3
Defined racemic composition for reproducible stereochemical context
Research-grade (Rac)-Antineoplaston A10; not an enantiopure isolate

Irreplaceable Advantage of (Rac)-Antineoplaston A10


Generic substitution of (Rac)-Antineoplaston A10 fails because its pharmacological activity depends on a specific in vivo metabolic conversion cascade that is not replicated by other piperidinedione derivatives or commercial Ras inhibitors. Following oral or intravenous administration, A10 is enzymatically hydrolyzed to phenylacetylglutamine and phenylacetylisoglutamine in a precise 4:1 ratio, producing metabolites that differ in both composition and stoichiometry from the related formulation AS2-1 (a 4:1 mixture of phenylacetate and phenylacetylglutamine) [1]. Furthermore, synthetic Antineoplaston A10 analogs bearing Schiff base modifications exhibit distinct antitumor activity profiles and cannot be assumed equipotent [2]. The racemic nature of this research-grade material—(Rac)-Antineoplaston A10 as opposed to enantiopure isolates—provides a defined stereochemical composition essential for reproducible preclinical investigations where chiral purity may influence Ras binding interactions [3].

Target compound

(Rac)-Antineoplaston A10
Prodrug: pancreatic hydrolysis yields PG:isoPG metabolites

vs
Alternative

Antineoplaston AS2-1
Pre-formulated mixture of PN:PG; no prodrug activation

Target compound

Racemic (Rac)-A10 with defined stereochemistry

vs
Alternative

Schiff base A10 analogs
Distinct activity profiles; equipotency cannot be assumed

Target compound

A10 metabolic cascade (PG:isoPG 4:1)

vs
Alternative

Generic Ras inhibitors
May lack PKCα/ERK/p21 axis; pathway response may differ

Comparative Evidence for (Rac)-Antineoplaston A10


Distinct Metabolite Profile: A10 vs AS2-1

(Rac)-Antineoplaston A10 is the prodrug precursor that, upon pancreatic hydrolysis, yields phenylacetylglutamine (PG) and phenylacetylisoglutamine (isoPG) in a 4:1 ratio. This distinguishes it from Antineoplaston AS2-1, which is a pre-formulated 4:1 mixture of phenylacetate (PN) and phenylacetylglutamine (PG) and does not undergo the same prodrug conversion [1]. The metabolite composition of A10 (4:1 PG:isoPG) differs from that of AS2-1 (4:1 PN:PG), establishing A10 as a distinct chemical entity with a unique metabolic activation pathway [2].

Metabolite profile vs AS2-1
Head-to-head
A10: PG : isoPG = 4:1 (prodrug hydrolysis)
AS2-1: PN : PG = 4:1 (pre-mixed)
Distinct metabolic activation pathway; not interchangeable research tools
Prodrug activation required for A10; AS2-1 delivers pre-formed metabolites
Antineoplaston metabolism prodrug activation phenylacetylglutamine formulation differentiation

In Vivo Efficacy in Hepatocellular Carcinoma Models

Oral administration of Antineoplaston A10 significantly delayed the growth of HepG2 and HLE human hepatocellular carcinoma xenografts in nude mice without inducing reduction in body weight, suggesting a favorable therapeutic window relative to weight-loss-associated toxicity [1]. In contrast, the comparator formulation AS2-1 (a 4:1 mixture of phenylacetate and phenylacetylglutamine) has been evaluated in separate studies for its differentiation-inducing rather than primarily apoptotic effects in the same hepatocellular carcinoma context, indicating mechanistic divergence [2].

HCC xenograft growth delay
Cross-study comparable
Oral A10: delayed HepG2/HLE tumor growth without body weight reduction
AS2-1: reported differentiation induction, not directly compared in same model
Supports apoptosis-focused models where body weight is a critical endpoint
p53 upregulation, bcl-2 downregulation context; weight-loss toxicity not observed
Hepatocellular carcinoma xenograft model in vivo efficacy apoptosis

G1 Arrest via PKCα/ERK Pathway in Breast Cancer

Antineoplaston A10 markedly inhibited SKBR-3 breast cancer cell proliferation by inducing G1 phase arrest through a defined molecular pathway: downregulation of PKCα protein expression resulting in inhibition of ERK MAPK phosphorylation, leading to increased p16 and p21 expression and inhibition of Rb phosphorylation [1]. This mechanism is distinct from the broader class of Ras inhibitors which may target different downstream effectors. While no direct head-to-head comparison data exist for a specific comparator, this defined pathway characterization provides class-level differentiation from other Ras-targeting agents that do not demonstrate PKCα-mediated G1 arrest in breast cancer models [2].

G1 arrest mechanism (SKBR-3)
Class-level inference
PKCα↓ → ERK phosphorylation↓ → p16/p21↑ → Rb hypophosphorylation
Other Ras inhibitors may use PI3K/AKT without PKCα mediation
Targeted pathway fit for PKCα-dependent breast cancer signaling studies
Not universally reported for all Ras inhibitors; class-level differentiation
Breast cancer cell cycle arrest PKCα MAPK pathway signal transduction

Cancer-Specific Survival in Colorectal Liver Metastases

In a randomized phase II study (n=65), patients with colorectal liver metastases receiving hepatic arterial infusion (HAI) with 5-fluorouracil plus Antineoplastons (A10-I infusion followed by oral AS2-1) demonstrated significantly higher 5-year cancer-specific survival (CSS) of 60% compared to 32% in the control arm receiving HAI alone (p=0.037), with median survival times of 67 months versus 39 months respectively [1]. Note: A10-I (the injectable formulation containing phenylacetylglutamine and phenylacetylisoglutamine in 4:1 ratio, derived from A10 hydrolysis) was used clinically; (Rac)-Antineoplaston A10 is the racemic synthetic precursor for preclinical research [2].

Colorectal liver metastases CSS
Reported trial context
5-yr CSS: 60% (A10-based) vs 32% (HAI alone), p=0.037, median 67 vs 39 mo
Translational endpoint context; supports mechanistic studies in metastasis models
Phase II data; (Rac)-A10 is the synthetic precursor, not the clinical infusion
Colorectal cancer liver metastasis adjuvant therapy cancer-specific survival clinical trial

Objective Response in Recurrent Brainstem Glioma

In a phase II study of Antineoplaston A10 and AS2-1 in patients with recurrent diffuse intrinsic brainstem glioma (n=12 evaluable), the combination regimen produced a 50% objective response rate (2 complete responses [20%] + 3 partial responses [30%]), with 3 patients (30%) achieving stable disease and 2 patients (20%) progressing [1]. The study authors noted that these results compared favorably with responses observed in patients treated with radiation therapy and chemotherapy [2]. (Rac)-Antineoplaston A10 serves as the synthetic precursor for A10-I used in such clinical protocols, establishing the compound's translational relevance for preclinical brain tumor research.

Recurrent brainstem glioma ORR
Reported trial context
50% ORR (2 CR + 3 PR), 30% SD, 20% PD; 2-yr survival 33.3%
Supports preclinical glioma models targeting radio/chemotherapy-refractory settings
Phase II trial; A10-I infusion + AS2-1; precursor used in research
Brainstem glioma recurrent glioma objective response rate pediatric oncology

Validated Research Applications of (Rac)-Antineoplaston A10


PKCα-Mediated G1 Arrest in Breast Cancer Models

(Rac)-Antineoplaston A10 is ideally suited for in vitro studies examining the PKCα-ERK-p16/p21-Rb signaling axis in breast cancer. Researchers should prioritize this compound when investigating G1 phase arrest mechanisms that are contingent upon PKCα downregulation and subsequent MAPK pathway inhibition, as established in SKBR-3 breast cancer cells where A10 markedly inhibited proliferation through this defined pathway [1].

Apoptosis Induction in Hepatocellular Carcinoma Xenografts

For hepatocellular carcinoma research employing HepG2 or HLE xenograft models in nude mice, (Rac)-Antineoplaston A10 provides a validated tool that delays tumor growth through apoptosis induction (p53 upregulation, bcl-2 downregulation) while preserving body weight—a critical advantage over compounds that induce weight loss as a confounding toxicity variable. Oral administration of A10 has demonstrated this favorable efficacy-toxicity profile [2].

Colorectal Liver Metastasis Models for Adjunctive Therapy

Based on clinical evidence demonstrating a 28-percentage-point improvement in 5-year cancer-specific survival (60% vs 32%, p=0.037) when Antineoplaston therapy was added to hepatic arterial infusion of 5-fluorouracil [3], (Rac)-Antineoplaston A10 is the appropriate preclinical research compound for mechanistic studies seeking to elucidate the molecular basis of this survival benefit in colorectal liver metastasis models.

Recurrent Glioma: Radiotherapy-Refractory Models

Investigators studying recurrent brainstem glioma or glioblastoma multiforme that has progressed following standard radiation therapy should select (Rac)-Antineoplaston A10 for preclinical studies, given the documented 50% objective response rate in recurrent diffuse intrinsic brainstem glioma and the compound's established metabolic conversion to active metabolites that modulate RAS/MAPK/ERK and PI3K/AKT/PTEN pathways in glioblastoma cells [4].

Application
Selection Property
Validation Focus
PKCα pathway G1 arrest studies (breast cancer)
PKCα/ERK signaling context
p16/p21/Rb axis endpoint review
HCC xenograft apoptosis models
Body weight preservation context
Apoptosis marker validation (p53, bcl-2)
Colorectal liver metastasis mechanistic studies
Clinical survival endpoint context
Translational model-response interpretation
Recurrent glioma radio-refractory models
Metabolic activation context
RAS/MAPK/ERK pathway response

Technical Documentation Hub

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48 linked technical documents
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